5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide is a chemical compound with significant interest in pharmaceutical and chemical research. Its structure includes a chloro group, a hydroxy group, and a phenylethoxy moiety, which contribute to its biological activities and potential applications. The compound is categorized as an aromatic amide, specifically a substituted benzamide.
This compound is synthesized through various methods in organic chemistry, primarily involving the modification of existing aromatic compounds. Its synthesis typically utilizes readily available starting materials, making it accessible for laboratory research.
This compound falls under the following classifications:
The synthesis of 5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide involves several key steps:
The reactions often require careful control of conditions such as temperature and pH to ensure high yield and purity of the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), particularly in the formation of amide bonds.
The molecular structure of 5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide features:
The structural formula can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 5-chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide |
InChI | InChI=1S/C22H20ClNO3/c1-15... |
InChI Key | XTIZVHDOJUXRAX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide can engage in several types of chemical reactions:
Each reaction type requires specific conditions:
These reactions are crucial for modifying the compound for further studies or applications.
The mechanism of action for this compound involves its interaction with biological targets through specific functional groups:
Key chemical properties include:
The melting point and boiling point can vary based on purity but are essential for characterizing the compound's physical state during synthesis and application.
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility across multiple scientific disciplines.
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1